(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a benzyl group and a phenyl group attached to the pyrazole ring, along with a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl bromide, phenylhydrazine, and cinnamic acid.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Optimization: Using catalysts to increase reaction efficiency and yield.
Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize product formation.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a saturated carboxylic acid.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be exploited in drug design and development.
Medicine
Anti-inflammatory Agents: Pyrazole derivatives are known for their anti-inflammatory properties, and this compound could be investigated for similar effects.
Anticancer Research: Its structure suggests potential activity against cancer cells, warranting further investigation.
Industry
Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: Potential use in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, such as inflammatory or apoptotic pathways, through interaction with key molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-phenyl-1H-pyrazole: Lacks the propenoic acid moiety, making it less versatile in certain applications.
Cinnamic Acid Derivatives: Similar in having the propenoic acid moiety but lack the pyrazole ring, affecting their biological activity.
Uniqueness
Structural Features: The combination of a pyrazole ring with benzyl and phenyl groups, along with a propenoic acid moiety, makes this compound unique.
Versatility: Its structure allows for a wide range of chemical modifications and applications, from catalysis to medicinal chemistry.
This detailed overview provides a comprehensive understanding of (2E)-3-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(E)-3-(1-benzyl-3-phenylpyrazol-4-yl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18(23)12-11-17-14-21(13-15-7-3-1-4-8-15)20-19(17)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,22,23)/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHZEHAKKYOLNA-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CC=C3)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162431 | |
Record name | (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956779-02-5 | |
Record name | (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956779-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[3-Phenyl-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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